1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride SB408124 Hcl is a non-peptide antagonist for OX1 receptor with Ki of 57 nM and 27 nM in both whole cell and membrane, respectively; exhibits 50-fold selectivity over OX2 receptor.IC50 Value: 57 nM(Ki)Target: OX1 Receptorin vitro: SB-408124 binds hypocretin type 1 receptor (HcrtR1) with pKi values of 7.57. Calcium mobilization studies shows that SB-408124 is a functional antagonist of the OX1 receptor with a affinity of approximately 50-fold selectivity over the OX2 receptor. A recent study indicates that pretreatment of primary cultures of rat astrocytes with SB-401824 before Orexin A administration significantly reduced the stimulatory action of Orexin A on both basal and forskolin-acivated cAMP production.in vivo: SB-408124 (30 μg/10 μL, administered intracerebroventricularly) decreases Orexin-A induced water intake in Wistar rats. Intracerebroventricularly administered Orexin-A (30 μg/10 μL) blocks the vasopressin (VP) level increase induced by either histamine or 2.5% NaCl administration, and this blocking effect is moderated by pretreatment with SB-408124. Intracerebroventricular pretreatment with SB-408124 (50 mM, 5 μL/h) prevents Bicuculline (BIC)-induced increases in endogenous glucose production (EGP).
Brand Name: Vulcanchem
CAS No.: 1431697-90-3
VCID: VC0002941
InChI: InChI=1S/C19H18F2N4O.ClH/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3;/h4-10H,1-3H3,(H2,22,23,24,26);1H
SMILES: CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl
Molecular Formula: C19H19ClF2N4O
Molecular Weight: 392.8 g/mol

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride

CAS No.: 1431697-90-3

Cat. No.: VC0002941

Molecular Formula: C19H19ClF2N4O

Molecular Weight: 392.8 g/mol

* For research use only. Not for human or veterinary use.

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride - 1431697-90-3

CAS No. 1431697-90-3
Molecular Formula C19H19ClF2N4O
Molecular Weight 392.8 g/mol
IUPAC Name 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride
Standard InChI InChI=1S/C19H18F2N4O.ClH/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3;/h4-10H,1-3H3,(H2,22,23,24,26);1H
Standard InChI Key DIHXPSGMLOETTI-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl
Canonical SMILES CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl

Chemical Properties and Structure

Chemical Identification

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride features a complex molecular structure consisting of a fluorinated quinoline core connected to a dimethylaminophenyl group via a urea linkage. The compound's chemical identification parameters are summarized in Table 1, providing essential information for researchers .

ParameterValue
CAS Number1431697-90-3
Molecular FormulaC19H19ClF2N4O
Molecular Weight392.8 g/mol
IUPAC Name1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride
Standard InChIInChI=1S/C19H18F2N4O.ClH/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3;/h4-10H,1-3H3,(H2,22,23,24,26);1H
Standard InChIKeyDIHXPSGMLOETTI-UHFFFAOYSA-N
SMILESCC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl

Table 1: Chemical identification parameters of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride

Structural Features and Physicochemical Properties

The compound's structure contains several distinctive elements that contribute to its biological activity and physicochemical properties. The 6,8-difluorinated quinoline core is a critical structural determinant for receptor binding affinity. The methyl group at position 2 of the quinoline ring and the dimethylamino substitution on the phenyl ring further modulate its pharmacological profile and receptor selectivity .

The hydrochloride salt formation enhances aqueous solubility compared to the free base form (which has CAS number 288150-92-5), making it more suitable for various experimental conditions, particularly for in vitro receptor binding assays. The compound typically exists as a solid at room temperature with moderate solubility in polar organic solvents.

Synthesis and Preparation

Manufacturing Considerations

Commercial production of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride necessitates stringent quality control measures. Analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography are typically employed to verify structural integrity and purity. The compound is produced primarily for research purposes, with various commercial suppliers offering different quantities and grades for experimental use .

Pharmacological Properties

Receptor Binding Profile

The compound's primary pharmacological activity is selective antagonism of the orexin receptor type 1 (OX1). Detailed binding studies have established its receptor affinity parameters as detailed in Table 2 .

ParameterValue
OX1 Ki26.9 nM
OX1 Kb21.7 nM
OX2 Kb1405 nM
Selectivity Ratio (OX2/OX1)~50-fold

Table 2: Receptor binding parameters of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride

This pharmacological profile confirms that the compound exhibits approximately 50-fold selectivity for OX1 receptors over OX2 receptors, making it a valuable tool for investigating the specific roles of OX1 receptors in various physiological processes .

Structure-Activity Relationships

The selectivity of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride for OX1 receptors can be attributed to specific structural features of the molecule. The quinoline core with its distinctive substitution pattern (6,8-difluoro and 2-methyl) appears critical for receptor recognition. The urea linkage provides a flexible connector that allows the two aromatic systems to adopt optimal conformations for binding to the receptor pocket .

Comparative analysis with related compounds suggests that subtle modifications to these key structural elements can significantly affect both binding affinity and selectivity, highlighting the importance of the specific substitution pattern in achieving OX1 selectivity .

Biological Activities

Orexin Receptor Antagonism

As a selective OX1 receptor antagonist, 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride blocks the binding of endogenous orexin peptides (orexin-A and orexin-B) to the OX1 receptor. This antagonistic activity has been demonstrated both in vitro through receptor binding assays and in vivo through behavioral studies. The compound has been shown to block orexin-A-induced grooming behaviors following oral administration, confirming its efficacy as an OX1 antagonist in living systems .

Effects on Reward and Dopamine Systems

Research has indicated that 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride can modulate dopaminergic neurotransmission in brain regions associated with reward processing. Specifically, subcutaneous administration of the compound has been shown to lower dopamine release in the nucleus accumbens, a key structure in reward circuitry .

This effect on dopaminergic transmission suggests potential applications in research related to substance abuse, addiction, and reward-seeking behaviors. The orexin system's involvement in these processes makes selective OX1 antagonists valuable tools for investigating the neural mechanisms underlying addiction and for developing potential therapeutic approaches .

Research Applications

Neuroscience Research Tools

The selective nature of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride makes it an invaluable tool for dissecting the specific contributions of OX1 receptors in various neurobiological processes. Researchers utilize this compound to:

  • Investigate the differential roles of OX1 and OX2 receptors in sleep-wake regulation

  • Study orexin system involvement in feeding behaviors and energy homeostasis

  • Explore the neurochemical basis of addiction and reward processing

  • Examine potential applications in anxiety and panic disorders

By selectively blocking OX1 receptors while leaving OX2 receptors functional, researchers can isolate and characterize OX1-specific signaling pathways and their physiological consequences .

Comparative Analysis with Related Compounds

Comparison with Other Orexin Receptor Antagonists

Table 3 presents a comparison of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride with other orexin receptor antagonists, highlighting their distinct pharmacological profiles .

Compound TypeReceptor SelectivityEffects on SleepOther Notable Effects
1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochlorideSelective OX1 antagonist (~50-fold)Limited direct effectsModulates dopamine release; potential anxiolytic effects
JNJ-10397049Selective OX2 antagonistDecreases sleep latency; increases non-REM sleepEffects partially attenuated by OX1 antagonist co-administration
Dual OX1/OX2 antagonistsNon-selectiveMore effective for sleep promotion than selective antagonistsBroader effects on multiple orexin-mediated processes

Table 3: Comparative analysis of orexin receptor antagonists

This comparison reveals the distinct and complementary roles of OX1 and OX2 receptors in sleep regulation and other physiological processes. While selective OX2 antagonism appears more directly involved in sleep promotion, OX1 antagonism contributes to other aspects of orexin system function, particularly those related to reward processing and anxiety .

Structure-Based Comparisons

Structural variations among orexin receptor antagonists determine their receptor subtype selectivity and pharmacological profiles. In comparison with other antagonists, 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride's distinctive features include:

  • The specific 6,8-difluoro substitution pattern on the quinoline ring

  • The 2-methyl group on the quinoline core

  • The dimethylamino substitution on the phenyl ring

  • The urea linkage connecting the two aromatic systems

These structural elements collectively contribute to its selective OX1 antagonism and distinguish it from related compounds targeting OX2 receptors or both receptor subtypes .

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